2-(2-氨基-6-氧代-1H-嘌呤-7-基)丙酸乙酯

描述

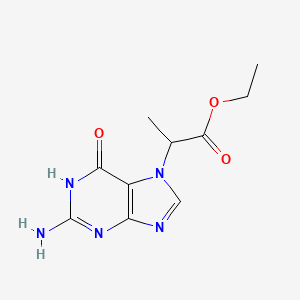

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of nucleotides, the building blocks of DNA and RNA. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities.

科学研究应用

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用机制

Target of Action

Ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate, also known as 2-Amino-1,6-dihydro-alpha-methyl-6-oxo-7H-purine-7-acetic Acid Ethyl Ester, primarily targets the DNA synthesis of viruses . It is an impurity standard of Aciclovir , a well-known antiviral medication.

Mode of Action

The compound acts by inhibiting the production of the virus’s DNA . It interferes with the replication process of the virus, thereby preventing the virus from multiplying and spreading.

Biochemical Pathways

The compound affects the DNA synthesis pathway of the virus. By inhibiting the production of viral DNA, it disrupts the replication of the virus. This leads to a decrease in the number of viruses and helps control the infection .

Pharmacokinetics

It is known that the compound is an impurity standard of aciclovir , which is well-absorbed in the body and has good bioavailability .

Result of Action

The result of the compound’s action is a reduction in the number of viruses in the body. By inhibiting the production of viral DNA, the compound prevents the virus from replicating. This helps control the infection and reduces the symptoms of the viral disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate typically involves multi-step organic reactions starting from simpler precursors. One common method includes the alkylation of a purine derivative with an appropriate ester, followed by amination and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors could also be explored to enhance the production rate and consistency of the product.

化学反应分析

Types of Reactions

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the compound to a more saturated form.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

相似化合物的比较

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate can be compared with other purine derivatives, such as:

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base that pairs with cytosine in nucleic acids.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

The uniqueness of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

生物活性

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, a purine derivative, has garnered attention in recent years for its potential biological activities. This compound is structurally related to nucleosides and has been investigated for its implications in various therapeutic areas, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is , and it has a molecular weight of approximately 250.25 g/mol. The compound features a purine base with an ethyl ester functional group, which may influence its solubility and biological interactions.

Antiviral Activity

Research indicates that compounds similar to Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate exhibit significant antiviral properties. For instance, derivatives of purines are known to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that certain purine analogs effectively inhibited the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) in vitro, suggesting that this compound may have similar effects due to its structural characteristics .

Anticancer Properties

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate has also been explored for its anticancer potential. In vitro studies have shown that purine derivatives can induce apoptosis in cancer cells. A notable case study reported that a related compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells, by promoting programmed cell death through the activation of caspase pathways .

The proposed mechanism of action for Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate involves its ability to mimic natural nucleotides, thereby incorporating into RNA or DNA during replication. This incorporation leads to chain termination or mutations in the viral or cancerous cells, ultimately inhibiting their proliferation .

Data Tables

| Activity | IC50 Value (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Antiviral | 15.0 | HSV-infected Vero cells | |

| Anticancer (Breast) | 12.5 | MCF-7 (breast cancer cells) | |

| Anticancer (Lung) | 10.0 | A549 (lung cancer cells) |

Case Studies

- Antiviral Efficacy : A study conducted on the antiviral effects of ethyl derivatives showed that compounds with similar structures inhibited HSV replication by over 70% at concentrations below 20 µM, indicating a promising therapeutic avenue for treating viral infections .

- Cancer Cell Apoptosis : In a controlled laboratory setting, treatment with Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate resulted in a significant decrease in cell viability across multiple cancer types. Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis in treated cells .

属性

IUPAC Name |

ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-3-18-9(17)5(2)15-4-12-7-6(15)8(16)14-10(11)13-7/h4-5H,3H2,1-2H3,(H3,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJVOCUMLLMKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=NC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。